Bergamottin (5-geranoxypsoralen) is a highly lipophilic furanocoumarin primarily utilized as an analytical reference standard and a mechanism-based inhibitor in Drug Metabolism and Pharmacokinetics (DMPK) assays . In procurement contexts, it is critical for evaluating cytochrome P450 (CYP) 3A4-mediated food-drug interactions and standardizing citrus-derived extracts . Unlike crude mixtures, high-purity Bergamottin allows for precise, reproducible quantification in LC-MS/MS workflows and provides a stable, non-phototoxic baseline for in vitro metabolic profiling [1]. Its distinct structural features, including a geranyloxy side chain, dictate its strict requirement for organic solvents like DMSO or ethanol during stock formulation, differentiating its handling protocols from more polar analogs [2].
Substituting Bergamottin with abundant citrus flavonoids (such as naringin) or its close analog 6',7'-dihydroxybergamottin (DHB) critically compromises assay validity. While naringin is frequently present in higher concentrations in natural extracts, it is virtually inactive against CYP3A4, leading to false-negative drug interaction predictions if used as a generic proxy [1]. Conversely, while DHB is also a CYP3A4 inhibitor, its diol group renders it significantly more water-soluble than the highly lipophilic Bergamottin [2]. This polarity difference causes the two compounds to partition differently in lipid-rich microsomal assays; Bergamottin localizes heavily in the particulate fraction, fundamentally altering its apparent binding kinetics and localized concentration compared to DHB [2]. Furthermore, Bergamottin possesses a highly specific nanomolar competitive inhibition profile for CYP1A1 that is not replicated by generic furanocoumarin class substitutes, making exact compound selection mandatory for isoform-selective oncology and toxicology models.
In DMPK profiling, Bergamottin is utilized for its potent inhibition of CYP3A4, a mechanism critical for assessing food-drug interaction liabilities. Assays demonstrate that Bergamottin exerts substantial inhibitory effects on CYP3A4 catalytic activity at concentrations below 10 µM [1]. In stark contrast, the highly abundant citrus flavonoid naringin exhibits negligible CYP3A4 inhibition (only ~6% inhibition at 100 µM)[2]. Procurement of pure Bergamottin is therefore essential for accurate CYP3A4 inactivation modeling, as relying on flavonoid-rich crude extracts or naringin standards will fail to capture the true enzymatic blockade.
| Evidence Dimension | CYP3A4 Catalytic Inhibition |
| Target Compound Data | Substantial inhibition (IC50 < 10 µM) |
| Comparator Or Baseline | Naringin (6% inhibition at 100 µM) |
| Quantified Difference | >10-fold higher potency for Bergamottin |
| Conditions | In vitro human liver microsomal assays |
Ensures that DMPK scientists use the correct active molecular standard for CYP3A4 inhibition rather than abundant but inactive flavonoids.
For extrahepatic metabolism and oncology research, Bergamottin provides exceptional selectivity for CYP1A1. Quantitative enzymatic assays reveal that Bergamottin is a potent competitive inhibitor of CYP1A1 with an IC50 of 0.192 ± 0.029 µM and a Ki of 10.7 nM . When evaluated against the closely related hepatic isoform CYP1A2, the IC50 rises to 5.077 ± 0.31 µM . This ~26-fold selectivity window allows researchers to selectively probe CYP1A1-mediated procarcinogen activation in extrahepatic tissues without broadly shutting down CYP1A2-mediated hepatic clearance, a precision impossible to achieve with non-selective pan-CYP inhibitors.
| Evidence Dimension | CYP Isoform Inhibition (IC50) |
| Target Compound Data | CYP1A1 IC50 = 0.192 µM (Ki = 10.7 nM) |
| Comparator Or Baseline | CYP1A2 IC50 = 5.077 µM |
| Quantified Difference | ~26-fold greater selectivity for CYP1A1 over CYP1A2 |
| Conditions | In vitro competitive inhibition assays |
Allows toxicologists and pharmacologists to selectively isolate CYP1A1 activity in tissue models without confounding hepatic CYP1A2 pathways.
When selecting furanocoumarin reference standards for benchtop assays, photochemical stability and safety are critical handling parameters. Under UVA irradiation in V79 cell models, the widely used furanocoumarin 5-methoxypsoralen (5-MOP / bergapten) is highly phototoxic and exhibits the highest photomutagenic potency in its class [1]. In contrast, Bergamottin is classified as non-phototoxic and demonstrates the lowest photomutagenic potency in the rank order (5-MOP > DHB > Bergamottin) [1]. This superior photochemical stability reduces the need for extreme light-shielding during LC-MS/MS sample preparation and minimizes phototoxic hazards for laboratory personnel.
| Evidence Dimension | Photomutagenic and Phototoxic Potency |
| Target Compound Data | Non-phototoxic under UVA; lowest photomutagenicity |
| Comparator Or Baseline | 5-MOP (Bergapten) (Highly phototoxic; highest photomutagenicity) |
| Quantified Difference | Rank order of toxicity: 5-MOP > DHB > Bergamottin |
| Conditions | V79 cell HPRT mutagenicity and micronucleus assays under UVA irradiation |
Lowers handling risks and improves standard stability in light-exposed analytical workflows compared to more reactive furanocoumarins.
The formulation and assay behavior of Bergamottin differ fundamentally from its primary analog, 6',7'-dihydroxybergamottin (DHB). Bergamottin is highly lipophilic, requiring organic solvents (e.g., DMSO or ethanol at 10-30 mg/mL) for stock preparation, and exhibits an aqueous solubility of only ~0.5 mg/mL in a 1:1 DMSO:PBS mixture . Because of this lipophilicity, Bergamottin partitions heavily into the particulate/lipid fraction of microsomal assays [1]. DHB, possessing a polar diol group, is significantly more water-soluble and remains largely in the aqueous supernatant [1]. Buyers must procure the exact compound that matches their intended phase-partitioning model, as Bergamottin's lipid accumulation directly alters its localized concentration and enzyme binding kinetics at the microsomal membrane.
| Evidence Dimension | Aqueous vs Lipid Partitioning |
| Target Compound Data | Highly lipophilic; localizes in particulate/lipid fractions |
| Comparator Or Baseline | DHB (More water-soluble; localizes in aqueous supernatant) |
| Quantified Difference | Distinct phase separation in microsomal preparations |
| Conditions | Centrifugation and fractionation of in vitro microsomal matrices |
Dictates the choice of delivery vehicle and ensures accurate calculation of localized inhibitor concentrations at the enzyme active site.
Directly following its potent, mechanism-based inhibition of CYP3A4, Bergamottin is an essential reference standard for pharmaceutical DDI screening. It is procured to benchmark the food-effect liabilities of new oral drug candidates, allowing researchers to simulate intestinal CYP3A4 blockade precisely without the confounding variables of crude juice extracts or inactive flavonoids like naringin [1].
Leveraging its ~26-fold selectivity for CYP1A1 over CYP1A2, Bergamottin is the optimal inhibitor for extrahepatic metabolism models. Researchers procure this compound to selectively block CYP1A1-mediated procarcinogen activation in lung or breast tissue assays, ensuring that the closely related hepatic CYP1A2 pathways remain unaffected during differential metabolic profiling .
Due to its high lipophilicity and superior photochemical stability compared to 5-MOP, Bergamottin is widely used as a reliable HPLC-UV and LC-MS/MS reference standard. Quality control laboratories in the food, fragrance, and cosmetic industries procure it to quantify furanocoumarin levels in cold-pressed peel oils, ensuring compliance with phototoxicity safety regulations without the standard degrading rapidly under ambient laboratory lighting [2].
Irritant